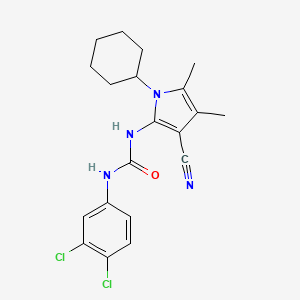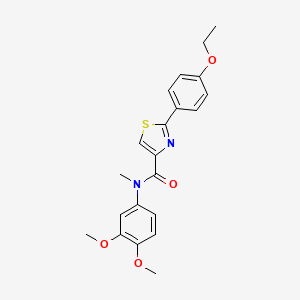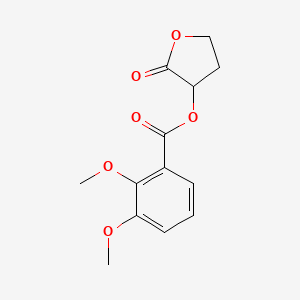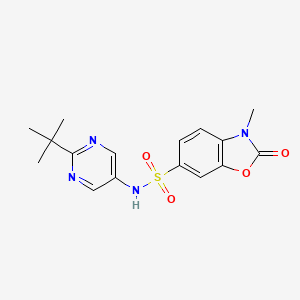
N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide, also known as P5, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biology, and agriculture.
作用机制
The exact mechanism of action of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide is not fully understood. However, it has been suggested that N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide exerts its biological effects through the inhibition of protein kinases. Protein kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation has been implicated in various diseases, including cancer and inflammation. N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide has been shown to selectively inhibit certain protein kinases, making it a promising candidate for the development of targeted therapeutics.
Biochemical and Physiological Effects
N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide inhibits the growth of cancer cells and reduces inflammation by suppressing the production of pro-inflammatory cytokines. N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide has also been shown to inhibit the growth of bacterial and fungal strains by disrupting their cell membranes. In addition, N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the major advantages of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide is its high potency and selectivity towards certain protein kinases. This makes it a valuable tool compound for the study of cellular signaling pathways. Additionally, N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide has a low toxicity profile, making it suitable for use in in vitro and in vivo experiments. However, one limitation of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide is its relatively complex synthesis method, which may limit its widespread use.
未来方向
There are several future directions for the study of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide. One area of interest is the development of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide-based therapeutics for the treatment of cancer and inflammation. Further studies are needed to fully understand the mechanism of action of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide and its potential targets. Additionally, the synthesis method of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide could be optimized to improve yields and reduce costs. Finally, N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide could be further studied for its potential applications in agriculture, particularly as a fungicide or herbicide.
Conclusion
In conclusion, N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide, or N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide, is a promising compound with potential applications in various fields, including medicinal chemistry, biology, and agriculture. Its high potency and selectivity towards certain protein kinases make it a valuable tool compound for the study of cellular signaling pathways. Further studies are needed to fully understand the mechanism of action of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide and its potential applications.
合成方法
The synthesis of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide involves the reaction of 2-tert-butyl-5-chloropyrimidine with 3-methylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The resulting compound is then purified through column chromatography to obtain pure N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide. This synthesis method has been optimized to achieve high yields and purity of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide.
科学研究应用
N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anti-inflammatory and anti-cancer activities. N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide has also been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics and antifungal drugs. Additionally, N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide has been used as a tool compound in the study of cellular signaling pathways, particularly those involving protein kinases.
属性
IUPAC Name |
N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-11-6-5-7-13(8-11)21(19,20)18-12-9-16-14(17-10-12)15(2,3)4/h5-10,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQJNXAQXSYNPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CN=C(N=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl]sulfanyl-1-(3-chlorophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B7534276.png)
![[1-(Cyclopentylamino)-1-oxopropan-2-yl] 2-(4-chloro-2-nitrophenoxy)propanoate](/img/structure/B7534287.png)
![5-[(5-Phenyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7534300.png)
![1-(Azocan-1-yl)-3-[bis(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7534306.png)


![1-[4-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(4-methylpyrazol-1-yl)ethanone](/img/structure/B7534333.png)
![2-(4-fluorophenyl)sulfonyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7534338.png)

![N-(2,1,3-benzothiadiazol-4-yl)-2-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7534347.png)
